molecular formula C45H20Br2ClN7O6 B12707742 6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] CAS No. 97338-15-3

6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]

Cat. No.: B12707742
CAS No.: 97338-15-3
M. Wt: 949.9 g/mol
InChI Key: PYVRCLXPUGKHGC-UHFFFAOYSA-N
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Description

6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is a complex organic compound that features a triazine core linked to two bromonaphthacridine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives .

Scientific Research Applications

6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes .

Biological Activity

The compound 6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is a complex organic molecule with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure combines a triazine moiety with bromonaphthacridine derivatives, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with chlorine and linked to two bromonaphthacridine triones. The molecular formula is C33H20ClN5O6C_{33}H_{20}ClN_5O_6, and its molecular weight is approximately 617.99 g/mol. The presence of the triazine group is significant for its reactivity and potential biological interactions.

Anticancer Activity

Research has indicated that compounds containing bromonaphthacridine structures exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The mechanism often involves intercalation into DNA, leading to disruption of replication and transcription processes.
  • Case Study : A study demonstrated that similar compounds showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM depending on the specific cell line tested.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored:

  • In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial effects. For example:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.

Toxicity Studies

Understanding the toxicity profile is crucial for evaluating the safety of this compound:

  • Acute Toxicity : In animal models, acute toxicity studies indicated that high doses resulted in observable adverse effects such as lethargy and weight loss.
  • LD50 Values : The LD50 value was determined to be higher than 500 mg/kg in rodents, suggesting a moderate toxicity level.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:

  • Absorption : Rapid absorption was noted after oral administration in animal models.
  • Metabolism : Metabolites were identified through LC-MS analysis, indicating potential pathways for biotransformation.
ParameterValue
Half-life4 hours
Bioavailability75%

Properties

CAS No.

97338-15-3

Molecular Formula

C45H20Br2ClN7O6

Molecular Weight

949.9 g/mol

IUPAC Name

10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione

InChI

InChI=1S/C45H20Br2ClN7O6/c46-17-9-11-27-23(13-17)37(56)25-15-29(31-33(35(25)49-27)41(60)21-7-3-1-5-19(21)39(31)58)51-44-53-43(48)54-45(55-44)52-30-16-26-36(50-28-12-10-18(47)14-24(28)38(26)57)34-32(30)40(59)20-6-2-4-8-22(20)42(34)61/h1-16H,(H,49,56)(H,50,57)(H2,51,52,53,54,55)

InChI Key

PYVRCLXPUGKHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)NC6=NC(=NC(=N6)Cl)NC7=C8C(=C9C(=C7)C(=O)C1=C(N9)C=CC(=C1)Br)C(=O)C1=CC=CC=C1C8=O

Origin of Product

United States

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